molecular formula C8H9BrO3S B2432273 (3-BROMOPHENYL)METHYL METHANESULFONATE CAS No. 82732-02-3

(3-BROMOPHENYL)METHYL METHANESULFONATE

Cat. No.: B2432273
CAS No.: 82732-02-3
M. Wt: 265.12
InChI Key: FKWAPFZJCTVKNJ-UHFFFAOYSA-N
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Description

(3-BROMOPHENYL)METHYL METHANESULFONATE is an organic compound that belongs to the class of benzyl methanesulfonates It is characterized by the presence of a bromine atom attached to the benzyl group and a methanesulfonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BROMOPHENYL)METHYL METHANESULFONATE typically involves the reaction of 3-bromobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-Bromobenzyl alcohol+Methanesulfonyl chloride3-Bromobenzyl methanesulfonate+HCl\text{3-Bromobenzyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Bromobenzyl alcohol+Methanesulfonyl chloride→3-Bromobenzyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-BROMOPHENYL)METHYL METHANESULFONATE undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The bromine atom can be oxidized to form bromine-containing byproducts.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include brominated aromatic compounds.

    Reduction: Products include benzyl alcohols and hydrocarbons.

Scientific Research Applications

(3-BROMOPHENYL)METHYL METHANESULFONATE has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Material Science: It is used in the preparation of functionalized materials, including polymers and nanomaterials.

    Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of (3-BROMOPHENYL)METHYL METHANESULFONATE primarily involves nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. This results in the formation of new covalent bonds and the release of methanesulfonic acid. The bromine atom can also participate in various reactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methanesulfonate: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.

    3-Bromobenzyl chloride: Contains a chloride leaving group instead of methanesulfonate, leading to different reactivity and selectivity.

    3-Bromobenzyl alcohol: Contains a hydroxyl group instead of methanesulfonate, making it more suitable for oxidation reactions.

Uniqueness

(3-BROMOPHENYL)METHYL METHANESULFONATE is unique due to the presence of both a bromine atom and a methanesulfonate ester group. This combination allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity and selectivity can be fine-tuned by modifying reaction conditions and choosing appropriate reagents.

Properties

IUPAC Name

(3-bromophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWAPFZJCTVKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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